Physicochemical Differentiation: pKa and Lipophilicity Profile vs. Unsubstituted N-Phenylglycine
2-[(4-Chloro-2-nitrophenyl)amino]acetic acid exhibits a predicted acid dissociation constant (pKa) of 3.76 ± 0.10, substantially lower than that of unsubstituted N-phenylglycine . This increased acidity arises from the combined electron-withdrawing effects of the ortho-nitro and para-chloro substituents, which stabilize the conjugate base. The lower pKa indicates that this compound will exist predominantly in its ionized (carboxylate) form at physiological pH (7.4), a property that directly influences aqueous solubility, membrane permeability, and protein binding in biological assays. This contrasts sharply with less electron-deficient N-phenylglycine analogs, which exhibit higher pKa values and consequently a different speciation profile under identical assay conditions.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.76 ± 0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted N-phenylglycine (estimated pKa ~4.5-5.0) |
| Quantified Difference | pKa lower by approximately 0.7-1.2 units |
| Conditions | ACD/Labs Percepta Platform prediction; standard conditions |
Why This Matters
For procurement decisions, this predicted pKa value provides a critical benchmark for assessing the compound's ionization state under assay-relevant conditions, enabling researchers to anticipate solubility and permeability behavior distinct from less acidic glycine derivatives.
